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Compound of Interest

Compound Name: CCRS8 antagonist 2

{ Get Quote

Cat. No.: B10831384

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Structure and Properties of
CCRS8 Antagonist 2

CCR8 Antagonist 2, identified as compound 220 in patent WO2022000443A1, is a potent and
selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). Its systematic
chemical name is N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-
ylhethyl]sulfamoyl]phenyl]-2-methylbenzamide.

The structural and physical properties of CCR8 Antagonist 2 are summarized in the table
below.

Property Value

N-[2-chloro-6-methyl-4-[[(1R)-1-(1-

Chemical Name

methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-

methylbenzamide

CAS Number 2756350-98-6

Molecular Formula C23H30CIN3O3S

Molecular Weight 464.02 g/mol

Source Patent W02022000443A1 (Compound 220)
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Mechanism of Action and Therapeutic Potential

CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating
regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The primary
endogenous ligand for CCR8 is the chemokine CCL1. The binding of CCL1 to CCR8 on Tregs
promotes their migration, survival, and immunosuppressive function within the tumor
microenvironment, thereby facilitating tumor growth and immune evasion.

CCR8 Antagonist 2 functions by competitively binding to the CCR8 receptor, thereby blocking
the interaction with its ligand CCL1. This inhibition of CCR8 signaling is expected to disrupt the
recruitment and function of Tregs within the tumor, leading to an enhanced anti-tumor immune
response. Due to its specific expression profile on tumor-associated Tregs, targeting CCR8
with antagonists like CCR8 Antagonist 2 presents a promising therapeutic strategy for various
cancers.

Experimental Data

While specific quantitative data for CCR8 Antagonist 2 from the source patent is not publicly
available in the searched literature, the following table includes representative data for other
small molecule CCR8 antagonists to provide a comparative context for potency.

Compound Potency
Assay Type Target Reference
Name (ICs0/Ki)
Calcium Release
NS-15 Human CCRS8 2 nM (ICso) [1]
Assay
Chemotaxis
NS-15 Assay (CCL1- Human CCRS8 16 nM (ICso) [1]
induced)

Calcium Release

SB-649701 Human CCRS8 pICso = 7.7 [2]
Assay
Chemotaxis

SB-649701 Human CCRS8 plCso = 6.3 [2]
Assay (HUT78)
Chemotaxis

SB-649701 Human CCR8 plCso = 7.0 [2]
Assay (Th2)
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Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the
characterization of CCR8 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium
concentration induced by a CCR8 agonist.

Protocol:

e Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human CCRS8 are
cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal
bovine serum, penicillin (100 U/mL), and streptomycin (100 pg/mL).

e Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of
50,000 cells per well and incubated overnight.

e Dye Loading: The culture medium is removed, and cells are incubated with a calcium-
sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in Hanks' Balanced Salt Solution
(HBSS) for 1 hour at 37°C in the dark.

o Compound Addition: The dye solution is removed, and cells are washed with HBSS. Test
compounds (e.g., CCR8 Antagonist 2) at various concentrations are added to the wells and
incubated for 15-30 minutes.

e Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader.
The baseline fluorescence is recorded, followed by the addition of a CCR8 agonist (e.g.,
human CCL1) at a concentration that elicits a submaximal response (ECso). The change in
fluorescence intensity, corresponding to the intracellular calcium flux, is measured kinetically.

o Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage
reduction of the agonist-induced calcium signal. ICso values are determined by fitting the
concentration-response data to a four-parameter logistic equation.

Chemotaxis Assay
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This assay assesses the ability of an antagonist to block the migration of CCR8-expressing
cells towards a chemoattractant gradient.

Protocol:

o Cell Preparation: A human T-cell line endogenously expressing CCRS8 (e.g., HUT78) or
primary human Th2 cells are washed and resuspended in serum-free RPMI 1640 medium.

o Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous
membrane (typically 5 um pore size) is used. The lower chamber is filled with medium
containing a CCR8 agonist (e.g., CCL1) as the chemoattractant.

o Compound Treatment: The cells are pre-incubated with various concentrations of the CCR8
antagonist or vehicle control for 30 minutes at 37°C.

o Cell Migration: The treated cells are added to the upper chamber of the Transwell plate.

e Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5%
CO:z2 to allow for cell migration.

¢ Quantification of Migration: The number of cells that have migrated to the lower chamber is
quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by
using a fluorescent dye (e.g., Calcein AM) to label the cells and measuring the fluorescence
in the lower chamber.

o Data Analysis: The percentage of inhibition of chemotaxis is calculated relative to the
vehicle-treated control. ICso values are determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow
Diagrams
CCRS Signaling Pathway

The following diagram illustrates the canonical G protein-coupled signaling pathway initiated by
the binding of CCL1 to CCRS, leading to cellular responses such as chemotaxis and cell
survival.
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Caption: CCR8 signaling pathway upon CCL1 binding and its inhibition by CCR8 Antagonist 2.

Experimental Workflow for CCR8 Antagonist
Characterization

The logical flow for identifying and characterizing a novel CCR8 antagonist is depicted below.
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Caption: Workflow for the discovery and preclinical evaluation of a CCR8 antagonist.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10831384?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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